molecular formula C24H23Br2N3O2 B304180 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B304180
分子量: 545.3 g/mol
InChI 键: DKCRBDOWUHAKJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically the BRD4 protein. The BRD4 protein plays a critical role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders.

科学研究应用

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammatory disorders, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit viral replication by interfering with the interaction between the virus and the host cell.

作用机制

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors work by binding to the bromodomain of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. The binding of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors to the bromodomain disrupts the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones, leading to the downregulation of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to have several biochemical and physiological effects, including the downregulation of oncogenes, upregulation of tumor suppressor genes, reduction in the production of pro-inflammatory cytokines and chemokines, and inhibition of viral replication. These effects are mediated by the inhibition of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which plays a critical role in regulating gene expression.

实验室实验的优点和局限性

One of the main advantages of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their specificity for the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which allows for the selective inhibition of gene expression. This specificity also allows for the exploration of the structure-activity relationship of the compound, which can lead to the development of more potent and selective inhibitors. One of the limitations of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their potential toxicity, which can limit their use in vivo.

未来方向

The future directions for 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors include the development of more potent and selective inhibitors, the exploration of their therapeutic potential in other diseases, and the optimization of their pharmacokinetic properties. The development of more potent and selective inhibitors will allow for the exploration of the full therapeutic potential of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors, while the optimization of their pharmacokinetic properties will improve their efficacy and reduce their potential toxicity. Additionally, the exploration of their therapeutic potential in other diseases, such as neurological disorders, will expand the scope of their applications.

合成方法

The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification. The most commonly used method for synthesizing 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors is the convergent approach, which involves the coupling of two or more fragments to form the final product. The convergent approach allows for the synthesis of a wide range of analogs and derivatives, which can be used to explore the structure-activity relationship of the compound.

属性

产品名称

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C24H23Br2N3O2

分子量

545.3 g/mol

IUPAC 名称

4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23Br2N3O2/c1-13-20(23(31)29-19-9-8-16(26)12-27-19)21(14-4-6-15(25)7-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31)

InChI 键

DKCRBDOWUHAKJR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

规范 SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。